Sulfamic acid, (1-methylcyclohexyl)methyl ester
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Overview
Description
(1-Methylcyclohexyl)methyl sulfamate is an organosulfur compound with the molecular formula C8H17NO3S It is a sulfamate ester derived from sulfamic acid and (1-methylcyclohexyl)methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylcyclohexyl)methyl sulfamate typically involves the reaction of sulfamic acid with (1-methylcyclohexyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of (1-methylcyclohexyl)methyl sulfamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity (1-methylcyclohexyl)methyl sulfamate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclohexyl)methyl sulfamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(1-Methylcyclohexyl)methyl sulfamate has several scientific research applications:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as glaucoma and epilepsy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-methylcyclohexyl)methyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients. The compound’s sulfamate group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid: The parent compound from which (1-methylcyclohexyl)methyl sulfamate is derived.
(1-Methylcyclohexyl)methanol: The alcohol precursor used in the synthesis of the sulfamate ester.
Sulfonamides: A class of compounds with similar sulfonamide functional groups.
Uniqueness
(1-Methylcyclohexyl)methyl sulfamate is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a sulfamate ester group. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
Sulfamic acid, (1-methylcyclohexyl)methyl ester (CAS No. 97240-78-3), is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from sulfamic acid, a white crystalline solid characterized by its solubility in water and ability to form esters. The structure can be represented as follows:
- Chemical Formula : C₇H₁₅N₁O₃S
- Molecular Weight : 189.27 g/mol
Biological Activity Overview
The biological activity of sulfamic acid esters has been explored in various contexts, including their antimicrobial, cytotoxic, and enzyme-inhibitory properties.
1. Antimicrobial Activity
Research indicates that sulfamic acid derivatives exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Properties : Compounds similar to sulfamic acid have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In studies, minimum inhibitory concentrations (MICs) ranged from 16 to 32 μg/mL for certain derivatives .
- Antifungal Activity : Some sulfamic acid derivatives have demonstrated antifungal properties against Candida albicans, with MIC values suggesting moderate efficacy .
2. Cytotoxicity and Apoptosis Induction
Sulfamic acid esters have been evaluated for their cytotoxic effects on various cancer cell lines. Notable findings include:
- Cytotoxic Effects : In studies involving human breast cancer cell lines (e.g., MDA-MB231 and MCF7), sulfamic acid derivatives exhibited dose-dependent cytotoxicity with IC50 values ranging from 11.1 to 18.1 μM under normoxic conditions .
- Mechanisms of Action : The observed cytotoxicity is often linked to the induction of apoptosis and inhibition of migration in cancer cells, highlighting the potential for therapeutic applications in oncology .
Case Study 1: Anticancer Activity
A study focused on the effects of sulfamic acid derivatives on breast cancer cells revealed that these compounds significantly inhibited cell proliferation and induced apoptosis. The most potent compounds demonstrated a higher cytotoxicity compared to traditional chemotherapeutics under both normoxic and hypoxic conditions.
Compound | IC50 (μM) | Effect |
---|---|---|
Sulfamic Acid Derivative A | 11.1 | High Cytotoxicity |
Sulfamic Acid Derivative B | 18.1 | Moderate Cytotoxicity |
Betulinic Acid | 8.2 (hypoxia) | Strong Cytotoxicity |
Case Study 2: Enzyme Inhibition
Sulfamic acid derivatives have been studied for their role as inhibitors of carbonic anhydrases (CAs), which are critical enzymes involved in numerous physiological processes. The inhibition of CAIX, in particular, has been targeted for tumor-selective therapies.
Properties
CAS No. |
97240-78-3 |
---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
(1-methylcyclohexyl)methyl sulfamate |
InChI |
InChI=1S/C8H17NO3S/c1-8(5-3-2-4-6-8)7-12-13(9,10)11/h2-7H2,1H3,(H2,9,10,11) |
InChI Key |
PUXYLNCDPIKLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)COS(=O)(=O)N |
Origin of Product |
United States |
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